2-chloro-6-fluoro-N-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)benzamide
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Overview
Description
“2-chloro-6-fluoro-N-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)benzamide” is a chemical compound . Unfortunately, there is limited information available about this specific compound. It is related to a class of compounds discussed in a patent for Chromane and chromene derivatives and their use as crac modulators .
Molecular Structure Analysis
The molecular structure of this compound can be deduced from its name. It contains a benzamide core with chlorine and fluorine substituents at the 2 and 6 positions, respectively. Attached to the nitrogen of the benzamide group is a methyl group, which is further connected to a tetrazolyl group substituted with a 4-methoxyphenyl group .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound are not detailed in the available resources .Scientific Research Applications
Imaging Agents Development
Fluorinated derivatives of certain compounds, like WAY 100635, have been synthesized for use as imaging agents. These compounds are radiolabeled with fluorine-18 and evaluated in rats for their biological properties. Such derivatives could be used for positron emission tomography (PET) imaging, providing insights into receptor distributions and dynamic changes in specific neurotransmitter levels in the brain. The study on fluorine-18-labeled 5-HT1A antagonists demonstrates the potential of fluorinated compounds in developing imaging agents for neurological studies (Lang et al., 1999).
Antimicrobial Agents
The synthesis and characterization of various benzamide derivatives, such as thiourea derivatives, have shown significant antimicrobial activity, particularly against strains known for biofilm formation like Pseudomonas aeruginosa and Staphylococcus aureus. These findings suggest the potential for developing novel antimicrobial agents with antibiofilm properties from compounds containing benzamide moieties (Limban et al., 2011).
Neurological Studies
Compounds like "4-[F-18]fluoro-N-{2-[4-(2-methoxyphenyl)-1-piperazinyl]ethyl}-N-(2-pyridinyl)benzamide" have been used to quantify serotonin 1A (5-HT1A) receptor densities in the living brains of Alzheimer's disease patients using PET. This demonstrates the utility of fluorinated benzamide derivatives in studying the progression of neurological disorders and the impact of neurotransmitter receptor densities on disease states (Kepe et al., 2006).
Synthesis and Structural Studies
Studies involving the synthesis and structural characterization of benzamide derivatives, such as N-(piperidin-1-yl)-5-(4-methoxyphenyl)-1-(2-chlorophenyl)-4-[18F]fluoro-1H-pyrazole-3-carboxamide, contribute to our understanding of molecular design and structure-activity relationships. Such research can lead to the development of new compounds with specific biological activities (Katoch-Rouse & Horti, 2003).
Safety and Hazards
Properties
IUPAC Name |
2-chloro-6-fluoro-N-[[1-(4-methoxyphenyl)tetrazol-5-yl]methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClFN5O2/c1-25-11-7-5-10(6-8-11)23-14(20-21-22-23)9-19-16(24)15-12(17)3-2-4-13(15)18/h2-8H,9H2,1H3,(H,19,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUWGPIVAPDBDQG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=NN=N2)CNC(=O)C3=C(C=CC=C3Cl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClFN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.76 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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